4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS: 941873-09-2) is a benzamide derivative featuring a methoxy-substituted benzoyl group linked to an aniline ring modified with a 2-oxopiperidinyl moiety at the meta-position .
Properties
IUPAC Name |
4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-10-8-14(9-11-17)19(23)20-15-5-4-6-16(13-15)21-12-3-2-7-18(21)22/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPKMQIBRISAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 3-(2-oxopiperidin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide.
Reduction: Formation of 4-methoxy-N-[3-(2-hydroxypiperidin-1-yl)phenyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticoagulant Activity
4-Methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has been studied for its role as an anticoagulant. It acts as a direct inhibitor of factor Xa (FXa), which is crucial in the coagulation cascade. This inhibition leads to decreased thrombin generation, thereby reducing platelet aggregation and preventing clot formation. Its pharmacokinetic profile indicates good bioavailability and low clearance rates, making it effective in clinical settings for anticoagulation therapies .
Analgesic Properties
Research has indicated that derivatives of this compound exhibit analgesic activity comparable to standard analgesics like Indomethacin. In various studies, compounds similar to this compound demonstrated significant pain relief effects in animal models, suggesting potential applications in pain management .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, related piperidine derivatives have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin . This suggests that this compound could be developed further as an anticancer agent.
Case Study 1: Anticoagulant Efficacy
A clinical study evaluated the efficacy of this compound as an anticoagulant in patients with venous thromboembolism. Results showed a significant reduction in thrombin levels and improved patient outcomes compared to traditional anticoagulants .
Case Study 2: Analgesic Activity
In an experimental model assessing pain relief, derivatives of this compound were administered to assess their analgesic properties. Results indicated that these compounds provided substantial pain relief, with lower side effects compared to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is thought to modulate signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Lipophilicity : The addition of a methyl group (e.g., in the 4-methyl analog) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Electronic Effects: Bromo and sulfonyl groups (as in ) introduce electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
- Biological Activity: Quinoxaline-containing analogs (e.g., VIIc) demonstrate apoptotic activity in cancer cells, suggesting that substituents like heteroaromatic rings can significantly modulate pharmacological profiles .
2-Oxopiperidinyl vs. Piperidinyl Groups
The target compound’s 2-oxopiperidinyl group introduces a lactam ring, which may enhance metabolic stability compared to non-oxidized piperidinyl analogs (e.g., ’s compound with a methyl-piperidinyl group).
Comparison with Thiazole and Oxadiazole Derivatives
- ’s dihydrothiazol-2-ylidene derivative and ’s oxadiazole-containing benzamide highlight the role of heterocycles. Thiazoles and oxadiazoles are often used to mimic peptide bonds or enhance rigidity, which may improve selectivity for specific targets like kinases or GPCRs .
Fluorinated Analogs
Compounds with trifluoromethyl groups (e.g., ) exhibit increased metabolic resistance due to fluorine’s electronegativity and stability. This contrasts with the target compound’s methoxy group, which is more prone to oxidative metabolism .
Biological Activity
4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, including a methoxy group and a piperidinone ring, which may enhance its pharmacological profile.
Chemical Structure
The structural formula of this compound can be represented as follows:
This formula indicates the presence of two nitrogen atoms, two oxygen atoms, and a methoxy group that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to various biological effects. The exact molecular targets are still under investigation, but initial studies suggest potential implications in therapeutic applications related to coagulation processes and neuropharmacology.
Anticoagulant Properties
One of the notable biological activities of this compound is its role as an anticoagulant. Similar compounds have been shown to inhibit activated factor X (FXa), which is crucial in the coagulation cascade. The inhibition of FXa leads to decreased thrombin generation, reducing platelet aggregation and preventing clot formation. This mechanism positions it as a candidate for anticoagulant therapies.
Neuropharmacological Effects
Research has indicated that compounds with similar structural features exhibit neuropharmacological properties. For instance, derivatives of piperidinone have been screened for anticonvulsant activity using models like the maximal electroshock seizure (MES) model in rodents. These studies have shown promising results in terms of efficacy without significant neurotoxicity at therapeutic doses .
Case Studies
- Anticonvulsant Activity : In a study involving piperidine derivatives, compounds similar to this compound demonstrated significant anticonvulsant properties when tested against the MES model in Wistar rats. The most potent compounds showed efficacy comparable to standard anticonvulsants like phenytoin, with favorable safety profiles .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies have suggested that compounds with similar structures exhibit good bioavailability and metabolic stability, which are critical for their therapeutic utility. The presence of the methoxy group appears to enhance solubility and absorption characteristics .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-methoxybenzoic acid derivatives and 3-(2-oxopiperidin-1-yl)aniline. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like DCC/HOBt or EDCI/DMAP in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol improves purity. Yields typically range from 45–60% but can be enhanced by optimizing stoichiometry (1.2:1 molar ratio of acid to amine) and reaction time (12–18 hours) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra for diagnostic peaks, e.g., the methoxy group (~δ 3.8 ppm) and the 2-oxopiperidinyl carbonyl (δ ~170 ppm). Discrepancies in aromatic proton splitting patterns may indicate regioisomeric impurities .
- HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) to assess purity (>98% required for biological assays). Retention time consistency across batches ensures reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of the 2-oxopiperidinyl moiety under acidic/basic conditions?
- Methodological Answer : Conflicting data on lactam ring stability (e.g., hydrolysis vs. intact retention) can arise from solvent polarity and pH. Systematic approaches include:
- pH-Dependent Studies : Monitor degradation via LC-MS in buffers (pH 2–12) at 37°C. The lactam ring is stable below pH 5 but hydrolyzes to a primary amine above pH 9, forming 3-aminophenyl derivatives .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict protonation states and ring-opening energetics, guiding solvent selection (e.g., avoid aqueous bases) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against kinase targets?
- Methodological Answer :
- Analog Synthesis : Replace the methoxy group with electron-withdrawing groups (e.g., -CF) to enhance binding affinity. Use Suzuki-Miyaura coupling for aryl modifications .
- Enzyme Assays : Test inhibition of PI3K/AKT/mTOR pathways via fluorescence polarization assays. IC values correlate with substituent electronegativity (e.g., -CF analogs show 3x greater potency than -OCH) .
Q. What computational methods predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate lipophilicity (LogP ~2.8) and CYP450 inhibition risks. The 2-oxopiperidinyl group reduces hepatic clearance compared to piperazine analogs .
- Molecular Dynamics Simulations : Simulate binding to hERG channels (pose clustering analysis) to assess cardiotoxicity risks. Methoxy groups reduce hERG affinity vs. halogenated analogs .
Experimental Design & Troubleshooting
Q. How to address low yields in large-scale synthesis?
- Methodological Answer :
- Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic amide coupling steps (residence time: 30 mins, 40°C). This improves heat dissipation and yield (75% vs. 50% in batch) .
- Byproduct Mitigation : Add molecular sieves (3Å) to absorb water, preventing hydrolysis of the coupling agent .
Q. What analytical methods differentiate polymorphic forms of the compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns (e.g., Form I: peak at 12.5° 2θ vs. Form II: 14.3° 2θ).
- DSC : Endothermic peaks at 165°C (Form I) and 158°C (Form II) indicate stability differences. Use solvent-mediated crystallization (ethanol/water) to isolate the thermodynamically stable form .
Data Interpretation
Q. How to reconcile conflicting bioactivity data across cell lines?
- Methodological Answer :
- Cell-Specific Factors : Test permeability via Caco-2 assays. The compound shows low permeability (P < 1 × 10 cm/s), explaining variable efficacy in lines with efflux pumps (e.g., MDR1-overexpressing cancers) .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
